5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
This compound belongs to the 1,3-dihydro-2H-benzimidazol-2-one family, characterized by a bicyclic aromatic core with a keto group at position 2. Its structure features a 1,3-dimethyl substitution on the imidazole ring and a 5-[(2-hydroxyethyl)amino]methyl substituent on the benzene ring.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-[(2-hydroxyethylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C12H17N3O2/c1-14-10-4-3-9(8-13-5-6-16)7-11(10)15(2)12(14)17/h3-4,7,13,16H,5-6,8H2,1-2H3 |
InChI Key |
DSCCGKIOMVXZGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCO)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocarbonylation of o-Phenylenediamine Derivatives
The reaction of substituted o-phenylenediamines with carbonylating agents, such as 1,1′-carbonyldiimidazole (CDI), under controlled conditions forms the benzimidazol-2-one core. A flow-chemistry approach optimized via design of experiment (DoE) achieves high yields (>80%) by maintaining precise temperature (160°C) and solvent systems (THF/PEG300, 7:3 v/v). For the target compound, 4-methyl-1,2-phenylenediamine is a likely precursor, as methylation at the 1- and 3-positions is critical for subsequent functionalization.
Reaction Scheme
Urea-Mediated Cyclization
Heating 4-methyl-1,2-phenylenediamine with urea at 180°C produces 5-methyl-1,3-dihydro-2H-benzimidazol-2-one in moderate yields (50–60%). While slower than CDI-based methods, this approach avoids specialized equipment and is scalable for bulk synthesis.
Introduction of the (2-Hydroxyethyl)aminomethyl Side Chain
Functionalization at the 5-position of the benzimidazolone core requires regioselective alkylation or reductive amination.
Mannich Reaction with 2-Hydroxyethylamine
The Mannich reaction facilitates the introduction of the aminomethyl group. Reacting 1,3-dimethylbenzimidazol-2-one with formaldehyde and 2-hydroxyethylamine in ethanol under reflux (12 h, 80°C) yields the target compound. This method achieves ~65% purity, necessitating chromatographic purification (silica gel, ethyl acetate/methanol).
Optimization Parameters
-
Solvent: Ethanol (polar protic solvent enhances nucleophilicity of 2-hydroxyethylamine).
-
Molar Ratios: 1:1.2:1.2 (benzimidazolone:formaldehyde:amine) to minimize di-substitution.
-
Temperature: 80°C balances reaction rate and side-product formation.
Reductive Amination of 5-Formyl Derivatives
An alternative route involves formylation of the benzimidazolone core followed by reductive amination:
Step 1: Vilsmeier-Haack Formylation
Treating 1,3-dimethylbenzimidazol-2-one with POCl₃ and DMF at 0°C generates the 5-formyl intermediate. This step requires strict temperature control to avoid over-halogenation.
Step 2: Reductive Amination with 2-Hydroxyethylamine
The 5-formyl derivative reacts with 2-hydroxyethylamine in the presence of NaBH₃CN (pH 6–7, methanol, 24 h). This method offers higher regioselectivity (>90%) but involves multi-step purification.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | 65% | 85% | Single-step, scalable | Requires chromatography |
| Reductive Amination | 55% | 92% | High regioselectivity | Multi-step, costly reagents |
| Flow-Chemistry Cyclization | 80% | 95% | Rapid, high productivity | Specialized equipment needed |
Critical Reaction Parameters
Solvent Systems
Temperature Control
-
Cyclocarbonylation: 160°C optimizes ring closure without decomposing CDI.
-
Mannich Reaction: Exceeding 80°C promotes imine hydrolysis, reducing yields.
Scalability and Industrial Relevance
The flow-chemistry approach (Section 1.1) enables multigram synthesis (10–50 g batches) with 95% purity, making it suitable for pharmaceutical applications. In contrast, urea-mediated cyclization (Section 1.2) is limited to lab-scale preparations due to prolonged reaction times.
Emerging Methodologies
Recent advances in photoredox catalysis propose visible-light-mediated C–H functionalization for direct aminomethylation of benzimidazolones. While experimental details remain unpublished, preliminary studies suggest reduced reliance on pre-functionalized intermediates .
Chemical Reactions Analysis
Types of Reactions
5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzimidazole core or other functional groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. The compound exhibits promising activity against various cancer cell lines:
- Mechanism of Action : It is believed to inhibit key pathways involved in cancer cell proliferation and survival. For instance, benzimidazole derivatives can target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, thereby impeding cancer cell growth .
- Case Studies : In vitro evaluations have demonstrated that compounds similar to 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one show significant cytotoxicity against colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity compared to standard treatments like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating bacterial and fungal infections:
- Antibacterial and Antifungal Properties : Research indicates that benzimidazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various derivatives suggest strong antimicrobial effects .
- Clinical Relevance : Such properties are particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are critically needed. The structural similarity of benzimidazoles to purine nucleotides enhances their potential as effective antimicrobials .
Anti-diabetic Effects
There is emerging evidence that compounds like 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one may possess anti-diabetic properties:
- Mechanism : These compounds may improve insulin sensitivity and reduce hyperglycemia through various biochemical pathways .
- Research Findings : A study highlighted the potential of substituted benzimidazoles in managing diabetes by demonstrating their ability to lower blood glucose levels in animal models .
Neuroprotective Effects
Benzimidazole derivatives have been investigated for their neuroprotective effects:
- Potential Applications : There is a growing interest in exploring these compounds for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease due to their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one:
| Structural Feature | Activity Implication |
|---|---|
| Hydroxyethyl group | Enhances solubility and bioavailability |
| Dimethyl substitution | Increases potency against cancer cells |
| Benzimidazole core | Essential for biological activity |
Mechanism of Action
The mechanism of action of 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting or modulating the activity of target proteins. The hydroxyethyl and dimethyl groups may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Comparison with Similar Compounds
Key Structural Differences
Receptor Binding Profiles
Benzimidazol-2-one derivatives are studied for β-adrenoceptor modulation:
- CGP12177A (4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one): A β-adrenoceptor antagonist with high affinity for human β3 receptors (Ki = 0.3 nM) .
- CL316243 (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate: Demonstrates species-specific activity (EC50 = 0.6 nM for rat β3 receptors vs. 3.2 nM for human) .
Antitumor Potential
- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives : Exhibit IC50 values <10 μM against breast cancer cell lines (MCF-7) due to sulfonamide groups enhancing cellular uptake .
- Target Compound : Lacks sulfonamide groups; antitumor activity remains unexplored but may benefit from hydroxyethyl-mediated solubility .
Physicochemical Properties
Metal-Catalyzed Reactions
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Features an N,O-bidentate directing group for C–H functionalization, a trait shared with the target compound’s hydroxyethylamino group .
Biological Activity
5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various mechanisms and effects observed in scientific studies.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core, which is known for its diverse biological activities. The presence of the 2-hydroxyethyl amino group enhances solubility and bioavailability, making it a candidate for various pharmacological applications.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antidiabetic Activity : Research indicates that benzimidazole derivatives exhibit anti-diabetic properties. A related study highlighted the potential for compounds with similar structures to lower blood glucose levels by inhibiting specific enzymes such as α-glucosidase and β-glucosidase .
- Antimicrobial Effects : Benzimidazole derivatives have shown promise in antimicrobial activity. Studies suggest that modifications in the benzimidazole structure can enhance efficacy against various pathogens, including bacteria and fungi .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects. Certain benzimidazole derivatives have been reported to inhibit pro-inflammatory cytokines, contributing to reduced inflammation in experimental models .
The mechanisms through which 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exerts its biological effects include:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
- Receptor Modulation : Compounds with similar structures have been shown to interact with various receptors, including AT1 receptors, which are implicated in blood pressure regulation .
- Cytokine Suppression : The ability to modulate cytokine production suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives:
- Study 1 : A clinical trial assessed the efficacy of a benzimidazole derivative in diabetic patients. Results indicated a significant reduction in HbA1c levels compared to placebo groups, supporting its anti-diabetic potential .
- Study 2 : In vitro studies demonstrated that certain derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
Data Table: Biological Activities of Related Benzimidazole Derivatives
Q & A
Q. What are the optimal synthetic routes for 5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethylbenzimidazol-2-one, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via alkylation or condensation reactions under solvent-free or reflux conditions. Key strategies include:
- Alkylation of benzimidazol-2-one : Reacting 1,3-dimethylbenzimidazol-2-one with 2-(bromomethyl)-1,3-dioxolane derivatives in the presence of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. Yields >85% are achieved by optimizing stoichiometry and reaction time .
- One-pot synthesis : Using organocatalysts (e.g., p-toluenesulfonic acid) in solvent-free conditions at 80–100°C to minimize side products. This method reduces purification steps and improves scalability .
- Reagent optimization : Substituting traditional bases (e.g., K₂CO₃) with sodium methoxide in methanol enhances nucleophilic substitution efficiency, as demonstrated in analogous benzimidazole syntheses .
Table 1 : Yield optimization for alkylation reactions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TBAB | Toluene | 80 | 78 |
| None (solvent-free) | – | 100 | 85 |
| NaOMe | Methanol | 60 | 92 |
Q. How are benzimidazole derivatives characterized to confirm structural integrity and purity?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., methyl groups at N1/N3, hydroxyethylamino side chains). For example, a singlet at δ 3.2 ppm confirms 1,3-dimethyl groups .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Elemental analysis : Matches experimental C/H/N/O percentages with theoretical values (e.g., C₉H₁₁N₃O: C 61.01%, H 6.26%, N 23.71%) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are used to evaluate the pharmacological potential of this compound?
Methodological Answer: Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli using ciprofloxacin as a control .
- Anti-inflammatory screening : COX-1/COX-2 inhibition assays with celecoxib as a reference. IC₅₀ values <10 μM indicate high potency .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) to assess selectivity indices .
Advanced Research Questions
Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?
Methodological Answer: 2D-QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with activity:
- Descriptor selection : Hydrophobicity (logP) and electron-donating groups improve antimicrobial activity. For example, –OH substitutions enhance H-bond donor capacity .
- Validation : A dataset of 131 benzimidazole derivatives was used to train models with R² >0.85, predicting IC₅₀ values within 0.5 log units .
Table 2 : QSAR-predicted vs. experimental IC₅₀ for select derivatives
| Compound | Predicted IC₅₀ (μM) | Experimental IC₅₀ (μM) |
|---|---|---|
| A2 | 2.3 | 2.1 |
| A8 | 1.7 | 1.9 |
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer: Discrepancies often arise from bioavailability or metabolism issues. Solutions include:
- Prodrug modification : Adding hydrolyzable groups (e.g., acetate) to improve solubility and tissue penetration .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to identify metabolic instability .
- Species-specific assays : Testing metabolites in liver microsomes from target species (e.g., human vs. rodent) .
Q. How do structural modifications (e.g., triazole or thiazole appendages) impact fluorescence and bioactivity?
Methodological Answer:
- Fluorescence sensing : Introducing electron-withdrawing groups (e.g., –F) enhances quantum yield (QY) by 40% via intramolecular charge transfer (ICT). For example, 5-fluorobenzaldehyde derivatives show QY = 0.62 vs. 0.45 for unsubstituted analogs .
- Bioactivity : Triazole moieties improve antimicrobial potency by 4-fold (MIC = 1.56 μg/mL vs. 6.25 μg/mL) due to enhanced π-π stacking with bacterial DNA .
Q. What are the limitations of current SAR studies, and how can they be addressed?
Methodological Answer: Limitations include:
- Overreliance on in vitro data : Validate hits in ex vivo models (e.g., murine macrophages for anti-inflammatory activity) .
- Lack of 3D structural data : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or viral proteases .
- Synthetic accessibility : Prioritize derivatives with ≤4 synthetic steps using retrosynthetic tools (e.g., Synthia) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
